molecular formula C13H19N3OS B2540280 3-amino-3-methyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea CAS No. 1024287-63-5

3-amino-3-methyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea

Cat. No.: B2540280
CAS No.: 1024287-63-5
M. Wt: 265.38
InChI Key: WIXSMOXZXOUMTF-UHFFFAOYSA-N
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Description

3-amino-3-methyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea is an organic compound that features a thiourea group attached to a benzofuran moiety

Scientific Research Applications

3-amino-3-methyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-methyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea typically involves the reaction of 2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl isothiocyanate with 3-amino-3-methyl-1-propanol. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-methyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    3-amino-3-methyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea: Similar structure but with a urea group instead of thiourea.

    3-amino-3-methyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)guanidine: Contains a guanidine group instead of thiourea.

Uniqueness

The presence of the thiourea group in 3-amino-3-methyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea imparts unique chemical properties, such as the ability to form strong hydrogen bonds and participate in specific chemical reactions. This makes it distinct from similar compounds with different functional groups.

Properties

IUPAC Name

1-amino-1-methyl-3-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c1-8-5-6-10(15-12(18)16(4)14)11-9(8)7-13(2,3)17-11/h5-6H,7,14H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXSMOXZXOUMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(OC2=C(C=C1)NC(=S)N(C)N)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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